molecular formula C30H25N7O4S3 B2703979 N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 362508-28-9

N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2703979
CAS RN: 362508-28-9
M. Wt: 643.76
InChI Key: GTRQBQOABOYGEK-UHFFFAOYSA-N
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Description

N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C30H25N7O4S3 and its molecular weight is 643.76. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

Studies have demonstrated the synthesis of complex heterocyclic compounds, including those involving thiophene and pyrazole derivatives, which play a significant role in the development of new materials and pharmaceuticals. For instance, thiophenylhydrazonoacetates have been explored for their potential in heterocyclic synthesis, leading to the creation of various derivatives through reactions with nitrogen nucleophiles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, research into the reactivity of certain triazine derivatives with thiourea suggests the possibility of generating novel compounds through unexpected reaction mechanisms (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Antimicrobial and Anti-Tumor Potential

Several studies have synthesized new derivatives incorporating thiophene and pyrazole moieties, demonstrating significant antimicrobial and anti-tumor activities. For example, new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole showed marked inhibition of bacterial and fungal growth, comparable to standard treatments (Reddy, Rao, Kumar, & Nagaraj, 2010). Furthermore, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been identified as potent anti-tumor agents against hepatocellular carcinoma cell lines, highlighting the therapeutic potential of such compounds (Gomha, Edrees, & Altalbawy, 2016).

Novel Derivatives and Their Applications

The synthesis of novel c-hetero-fused thiophene derivatives has been reported, showcasing efficient methodologies for generating compounds with potential applications in material science and pharmacology (Rangnekar & Mavlankar, 1991). Additionally, green synthetic approaches for thiophenyl pyrazoles and isoxazoles have been explored, demonstrating significant antimicrobial activity and highlighting the importance of environmentally friendly synthesis methods (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

properties

IUPAC Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N7O4S3/c1-19-6-8-20(9-7-19)24-16-23(25-4-2-14-42-25)34-36(24)28(38)18-44-30-33-32-27(17-31-29(39)26-5-3-15-43-26)35(30)21-10-12-22(13-11-21)37(40)41/h2-15,24H,16-18H2,1H3,(H,31,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRQBQOABOYGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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